molecular formula C15H26Cl2N4O B13559639 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride

Cat. No.: B13559639
M. Wt: 349.3 g/mol
InChI Key: RVMPJTFRNXOIJH-UHFFFAOYSA-N
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Description

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a hydrochloride group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone under acidic conditions.

    Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings through a nucleophilic substitution reaction, where the amino group of the piperidine ring reacts with a halogenated pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-1H-pyrazol-1-yl)ethan-1-one hydrochloride
  • 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride

Uniqueness

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride is unique due to the presence of both the chloro and dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C15H26Cl2N4O

Molecular Weight

349.3 g/mol

IUPAC Name

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C15H25ClN4O.ClH/c1-10-5-4-8-19(13(10)6-7-17)14(21)9-20-12(3)15(16)11(2)18-20;/h10,13H,4-9,17H2,1-3H3;1H

InChI Key

RVMPJTFRNXOIJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1CCN)C(=O)CN2C(=C(C(=N2)C)Cl)C.Cl

Origin of Product

United States

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